molecular formula C18H15N3O3 B11151469 Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate

Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate

Cat. No.: B11151469
M. Wt: 321.3 g/mol
InChI Key: MCUXGWZZXSDYJJ-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate: is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate typically involves multi-step organic reactions. One common method includes the coupling of a quinoline derivative with a pyridine derivative under specific reaction conditions. The process may involve the use of catalysts such as palladium or nickel to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially hydrogenated quinoline compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .

Biology: In biological research, Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The quinoline and pyridine moieties may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-({[2-(3-pyridyl)-4-quinolyl]carbonyl}amino)acetate is unique due to the combination of both quinoline and pyridine moieties in a single molecule.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 2-[(2-pyridin-3-ylquinoline-4-carbonyl)amino]acetate

InChI

InChI=1S/C18H15N3O3/c1-24-17(22)11-20-18(23)14-9-16(12-5-4-8-19-10-12)21-15-7-3-2-6-13(14)15/h2-10H,11H2,1H3,(H,20,23)

InChI Key

MCUXGWZZXSDYJJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3

Origin of Product

United States

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